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Introduction
Methoxy-polyethylene glycol (m-PEG) derivatives are fundamental tools in modern

biotechnology and pharmaceutical development, primarily utilized for a process known as

PEGylation. This technique involves the covalent attachment of PEG chains to biomolecules,

such as proteins, peptides, and small-molecule drugs, to enhance their physicochemical and

pharmacological properties. The m-PEG4-CH2-alcohol, a monodisperse PEG linker with four

ethylene glycol units, a terminal methoxy group, and a primary alcohol, offers a versatile

platform for bioconjugation, drug delivery, and the development of advanced therapeutics like

Proteolysis Targeting Chimeras (PROTACs). Its defined length and hydrophilic nature

contribute to improved solubility, stability, and pharmacokinetic profiles of the conjugated

molecules.[1] This technical guide provides an in-depth overview of the applications of m-
PEG4-CH2-alcohol, including quantitative data, detailed experimental protocols, and

visualizations of key workflows and pathways.

Core Properties of m-PEG4-CH2-alcohol and
Related Compounds
The terminal hydroxyl group of m-PEG4-CH2-alcohol is its primary reactive site, allowing for

further chemical modification, most commonly through oxidation to an aldehyde or carboxylic

acid, to facilitate conjugation to biomolecules.[2] The physicochemical properties of m-PEG4-
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CH2-alcohol and its close structural analogs are summarized below. These properties are

crucial for designing and executing bioconjugation strategies.

Property Value Source(s)

Chemical Name m-PEG4-propanol [2]

Synonyms m-PEG4-(CH2)3-alcohol [2]

CAS Number 145526-76-7 [2]

Molecular Formula C10H22O5 [2]

Molecular Weight 222.28 g/mol [2]

Appearance
Clear, colorless to slightly

yellow liquid
[2]

Purity ≥98% [2]

Solubility
Soluble in water and many

organic solvents
[2][3]

Applications in Biotechnology
PROTAC Linkers
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the target protein's ubiquitination and subsequent degradation by the

proteasome.[4] The linker connecting the target protein-binding ligand and the E3 ligase ligand

is a critical component of a PROTAC, influencing the formation and stability of the ternary

complex.[5][6] PEG linkers, such as those derived from m-PEG4-CH2-alcohol, are frequently

used due to their hydrophilicity and flexibility, which can enhance the solubility and cell

permeability of the PROTAC.[5][6]

The length of the PEG linker is a crucial parameter for PROTAC efficacy. A study on PROTACs

targeting the Bromodomain-containing protein 4 (BRD4) demonstrated that a PEG4 linker

provided a potent degradation ability.[5]
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Linker DC50 (nM) Dmax (%)
Permeability
(Papp, 10⁻⁶
cm/s)

Oral
Bioavailability
(%)

PEG3 55 85 1.2 15

PEG4 20 95 2.5 20

PEG5 15 >98 2.1 25

PEG6 30 92 1.8 18

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein

degradation.[7]

Bioconjugation
The terminal alcohol of m-PEG4-CH2-alcohol can be oxidized to an aldehyde, which then

serves as a reactive handle for conjugation to primary amines on biomolecules, such as the N-

terminus of a protein or the ε-amine of lysine residues, through reductive amination.[8] This

process forms a stable secondary amine linkage.[9]

Drug Delivery and Nanoparticle Functionalization
PEGylation of nanoparticles and liposomes with derivatives of m-PEG4-CH2-alcohol creates a

hydrophilic "stealth" layer that reduces recognition by the immune system and prolongs

circulation time.[10][11] This enhanced permeability and retention (EPR) effect allows for

preferential accumulation in tumor tissues.[10] The terminal alcohol can be modified to attach

targeting ligands, imaging agents, or therapeutic payloads.[12]

Experimental Protocols
Oxidation of m-PEG4-CH2-alcohol to m-PEG4-CH2-
aldehyde
This initial step is required to make the PEG linker reactive towards primary amines for

bioconjugation. The Swern oxidation is a common and effective method.[8]

Materials:
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m-PEG4-CH2-alcohol

Oxalyl chloride

Anhydrous dimethyl sulfoxide (DMSO)

Anhydrous dichloromethane (DCM)

Triethylamine

Inert atmosphere (e.g., nitrogen or argon)

Low-temperature reaction setup (-78 °C)

Procedure:

Set up a reaction flask under an inert atmosphere and cool to -78 °C.

Add a solution of oxalyl chloride in anhydrous DCM to the flask.

Slowly add a solution of anhydrous DMSO in DCM, maintaining the temperature below -60

°C.

Add a solution of m-PEG4-CH2-alcohol in DCM dropwise and stir at -78 °C for 30-60

minutes.

Add triethylamine dropwise, stir for another 30-60 minutes at -78 °C, and then allow the

reaction to warm to room temperature.

Quench the reaction with water and separate the organic layer.

Extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the resulting m-PEG4-CH2-aldehyde by flash column chromatography on silica gel.[8]
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Protein PEGylation via Reductive Amination
This protocol outlines the conjugation of the synthesized m-PEG4-CH2-aldehyde to a model

protein.

Materials:

m-PEG4-CH2-aldehyde

Protein of interest

Reaction Buffer (e.g., 100 mM MES, pH 6.0)

Sodium cyanoborohydride (NaBH₃CN) stock solution (1 M in water)

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

Anhydrous DMSO (if needed for aldehyde solubility)

Procedure:

Protein Preparation: Dissolve or buffer-exchange the protein into the Reaction Buffer to a

final concentration of 1-5 mg/mL.[9]

PEGylation Reaction:

Add the m-PEG4-CH2-aldehyde (as a stock solution in DMSO or Reaction Buffer) to the

protein solution to achieve a 10- to 50-fold molar excess.[9]

Gently mix and incubate at room temperature for 1-2 hours to form the Schiff base.[9]

Add the sodium cyanoborohydride stock solution to a final concentration of 20 mM.[9]

Continue the incubation for 4-16 hours at room temperature or overnight at 4°C with gentle

agitation.[9]

Quenching: Add the Quenching Buffer to a final concentration of 50 mM to consume any

unreacted aldehyde. Incubate for 30 minutes.[9]
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Purification: Remove unreacted PEG reagent and byproducts by size-exclusion

chromatography or dialysis.[13]

Nanoparticle Functionalization
This protocol describes a general method for functionalizing amine-modified nanoparticles with

m-PEG4-CH2-alcohol after converting it to a carboxylic acid.

Procedure:

Oxidation to Carboxylic Acid: Oxidize m-PEG4-CH2-alcohol to m-PEG4-CH2-carboxylic acid

using a suitable oxidizing agent (e.g., Jones reagent).

Activation of Carboxylic Acid:

Dissolve the m-PEG4-CH2-carboxylic acid in an activation buffer (e.g., 0.1 M MES, pH

6.0).

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide

(NHS) in a 2- to 5-fold molar excess over the PEG-acid.[14]

Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG.[14][15]

Conjugation to Nanoparticles:

Disperse amine-functionalized nanoparticles in a coupling buffer (e.g., PBS, pH 7.4).

Add the activated PEG-NHS ester solution to the nanoparticle dispersion.

Incubate for 2-4 hours at room temperature with gentle mixing.

Quenching and Purification:

Quench the reaction with an amine-containing buffer (e.g., Tris).

Purify the PEGylated nanoparticles by centrifugation or dialysis.

Visualizations
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Caption: Mechanism of action for a PROTAC utilizing an m-PEG4 linker.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b609255?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

1. Oxidation of
m-PEG4-CH2-alcohol

m-PEG4-CH2-aldehyde

3. PEGylation Reaction
(Schiff Base Formation)

2. Protein Preparation
(in amine-free buffer)

4. Reduction
(with NaBH3CN)

5. Quenching
(with Tris or Glycine)

6. Purification
(SEC or Dialysis)

7. Characterization
(SDS-PAGE, MS)

End

Click to download full resolution via product page

Caption: Experimental workflow for protein PEGylation.
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Caption: Workflow for nanoparticle functionalization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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